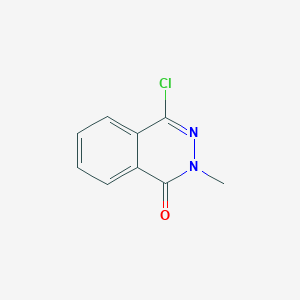

4-Chloro-2-methylphthalazin-1(2H)-one

Description

Properties

IUPAC Name |

4-chloro-2-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-9(13)7-5-3-2-4-6(7)8(10)11-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INENUUSXTXNSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353373 | |

| Record name | 1(2H)-Phthalazinone, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40227-54-1 | |

| Record name | 1(2H)-Phthalazinone, 4-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chlorobenzalphthalide

Benzalphthalides are prepared by condensing phthalic anhydride with substituted phenylacetic acids. For the target compound, 4-chlorophenylacetic acid reacts with phthalic anhydride in toluene under reflux with potassium carbonate:

Typical Conditions :

Formation of Phthalazinone Core

The benzalphthalide intermediate is treated with methylhydrazine to form the phthalazinone ring:

Optimization :

-

Microwave irradiation reduces reaction time to 1–6 minutes with comparable yields (60–70%).

-

Key Advantage : Direct introduction of methyl and chloro groups in one step.

Nucleophilic Substitution of 4-Bromo-2-methylphthalazin-1(2H)-one

4-Bromo-2-methylphthalazin-1(2H)-one serves as a precursor for chloro-substituted derivatives via halogen exchange.

Synthesis of Bromo Intermediate

4-Bromophthalazin-1(2H)-one is prepared from 4-bromophthalic anhydride and hydrazine hydrate. Methylation at the 2-position is achieved using methyl iodide or dimethyl sulfate:

Conditions :

Chlorination via Halogen Exchange

The bromo derivative undergoes nucleophilic substitution with chloride sources (e.g., NaCl, CuCl):

Challenges :

Direct Chlorination of 2-Methylphthalazin-1(2H)-one

Electrophilic aromatic chlorination is less common due to the deactivated phthalazinone ring. However, directed ortho-metalation (DoM) strategies enable regioselective chlorination.

Directed Chlorination Using Lewis Acids

A Lewis acid (e.g., AlCl₃) directs chlorination to the 4-position:

Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0–25°C

Comparative Analysis of Methods

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted phthalazinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphthalazin-1(2H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The chloro and methyl substituents on the phthalazinone ring can enhance its binding affinity to enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phthalazinone Core

4-Chlorophthalazin-1(2H)-one (CAS 2257-69-4)

- Molecular formula : C₈H₅ClN₂O

- Key differences : Lacks the methyl group at position 2.

- Its smaller size (MW 180.59 g/mol) may improve aqueous solubility compared to the methylated analogue .

4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5)

- Molecular formula : C₁₆H₁₃ClN₂O

- Key differences : Features a 4-chlorobenzyl group at position 4 instead of a chlorine atom.

- Impact : The benzyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability. The ¹H-NMR spectrum shows a singlet at δ 3.87 ppm for the methyl group, similar to the target compound .

Functional Group Modifications

4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one (Compound 24a)

- Molecular formula : C₁₇H₁₃ClN₂O₂

- Key differences : A formyl (-CHO) group at position 4.

- Impact : The formyl group increases polarity (IR νmax 1704 cm⁻¹ for C=O stretch) and provides a site for further derivatization, such as condensation reactions. ESI-MS shows [M+H]+ at m/z 313.07 .

4-(4-Chlorobenzyl)-6(7)-hydroxymethyl-2-methylphthalazin-1(2H)-one (Compound 18)

Halogen and Aromatic Substitutions

4-(2,4-Dichlorobenzyl)-2,6(7)-dimethylphthalazin-1(2H)-one (Compound 15)

- Molecular formula : C₁₇H₁₄Cl₂N₂O

- Key differences : Dichlorobenzyl group (positions 2 and 4) and additional methyl at position 6/6.

- IR shows strong C-Cl stretches at 860 cm⁻¹ .

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

- Molecular formula : C₂₂H₁₃ClN₄O₂

- Key differences : Incorporates a chlorophenyl-oxadiazole moiety.

Pharmacologically Relevant Analogues

(±)-1-(2H)-Phthalazinone,4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, mono hydrochloride

- Molecular formula : C₂₂H₂₄ClN₃O·HCl

- Key differences : Complex substitution with a hexahydroazepine ring.

- Impact : The azepine ring introduces conformational flexibility and basicity, likely influencing receptor binding. This compound has been analyzed for impurities in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.